molecular formula C4H7N5O2 B12805468 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide CAS No. 121514-72-5

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide

Katalognummer: B12805468
CAS-Nummer: 121514-72-5
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: RDVKGQQQFKQFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is a unique compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the diazonium group into other functional groups.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include enzyme inhibition and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler structure without the diazonium group, widely used in pharmaceuticals and as a building block in organic synthesis.

    Benzimidazole: Contains a fused benzene ring, known for its broad spectrum of biological activities.

    Thiazole: Similar heterocyclic structure but with a sulfur atom, used in the synthesis of various drugs and dyes.

Uniqueness

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse applications. This makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

121514-72-5

Molekularformel

C4H7N5O2

Molekulargewicht

157.13 g/mol

IUPAC-Name

4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium;hydroxide

InChI

InChI=1S/C4H5N5O.H2O/c5-3(10)2-4(9-6)8-1-7-2;/h1-2,4H,(H2-,5,7,8,10);1H2

InChI-Schlüssel

RDVKGQQQFKQFQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(C(N1)[N+]#N)C(=O)N.[OH-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.